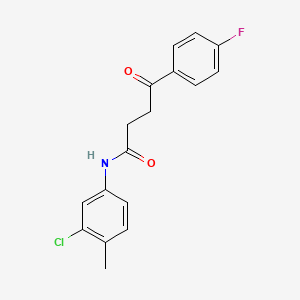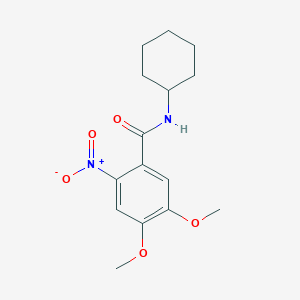![molecular formula C17H19NO2S B5799836 4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine, commonly known as ENT1, is a chemical compound that has gained attention in recent years due to its potential in scientific research applications. ENT1 is a morpholine-based compound that has been synthesized using various methods. It has been found to have a unique mechanism of action, which has led to its use in various biochemical and physiological studies.
作用机制
ENT1 inhibits adenosine transporters by binding to the nucleoside transporter 1 (NT1) and nucleoside transporter 2 (NT2) proteins. This binding prevents the transport of adenosine into cells, leading to an increase in extracellular adenosine levels. The increased adenosine levels then activate the adenosine receptors, leading to various physiological responses.
Biochemical and Physiological Effects:
ENT1 has been found to have various biochemical and physiological effects, including its role in regulating sleep and wakefulness, immune response, and inflammation. Studies have shown that ENT1 inhibition leads to an increase in adenosine levels, which promotes sleep and reduces wakefulness. ENT1 inhibition has also been found to reduce inflammation and immune response, making it a potential therapeutic target for various inflammatory and autoimmune diseases.
实验室实验的优点和局限性
ENT1 has several advantages for lab experiments, including its high potency and specificity for adenosine transporters. However, its high reactivity and potential toxicity make it challenging to handle. Additionally, its effects on other transporters and receptors may complicate data interpretation.
未来方向
ENT1 has several potential future directions, including its use as a therapeutic target for various inflammatory and autoimmune diseases. Additionally, further studies are needed to understand its effects on other transporters and receptors, as well as its potential for drug development.
In conclusion, ENT1 is a morpholine-based compound that has gained attention in recent years due to its potential in scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying the adenosine signaling pathway and various physiological processes. However, its high reactivity and potential toxicity make it challenging to handle, and further studies are needed to fully understand its potential in drug development and therapeutic applications.
合成方法
ENT1 can be synthesized using various methods, including the reaction of 4-ethoxy-1-naphthyl isothiocyanate with morpholine or the reaction of 4-ethoxy-1-naphthylamine with carbon disulfide and morpholine. The latter method has been found to be more efficient and has a higher yield. The synthesis of ENT1 requires careful handling as it is a highly reactive compound.
科学研究应用
ENT1 has been found to have various scientific research applications, including its use as a tool for studying the adenosine signaling pathway. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including sleep regulation, immune response, and inflammation. ENT1 has been found to be a potent inhibitor of adenosine transporters, which has led to its use in studying the role of adenosine in various physiological processes.
属性
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-16-8-7-15(13-5-3-4-6-14(13)16)17(21)18-9-11-19-12-10-18/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTSABWGEXYYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxynaphthalen-1-yl)(morpholin-4-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)




![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)

![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)